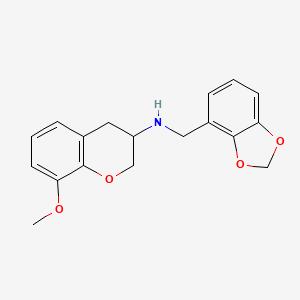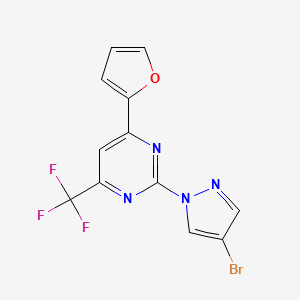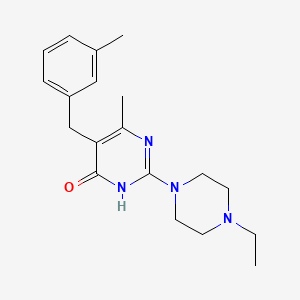
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as MDMA, is a synthetic psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use. However, recent research has shown that MDMA may have therapeutic potential for the treatment of certain mental health disorders.
作用机制
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased fear and anxiety. This compound also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in high doses or when combined with other substances. This compound can also lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
实验室实验的优点和局限性
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in laboratory experiments, including its ability to increase social bonding and empathy, and its potential therapeutic effects. However, there are also limitations to its use, including the potential for abuse and the risk of adverse effects.
未来方向
There are several future directions for research on (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, including further investigation of its potential therapeutic effects, particularly in the treatment of PTSD. There is also a need for research on the long-term effects of this compound use, particularly in terms of neurotoxicity and cognitive function. Additionally, there is a need for research on the potential risks and benefits of using this compound in combination with other substances, particularly in the context of recreational use. Finally, there is a need for research on the potential use of this compound in other mental health disorders, such as anxiety and depression.
合成方法
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is synthesized from safrole, which is a natural substance found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to this compound. The synthesis process is complex and requires specialized knowledge and equipment.
科学研究应用
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant improvements in PTSD symptoms. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
属性
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-20-15-6-2-4-12-8-14(10-21-17(12)15)19-9-13-5-3-7-16-18(13)23-11-22-16/h2-7,14,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSBNOPCFADNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-benzyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B5968330.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-methyl-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5968371.png)
![2-(dimethylamino)-7-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968375.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
